3-n-Butyloxyphenylhydrazine
Description
3-n-Butyloxyphenylhydrazine is a phenylhydrazine derivative characterized by a butyloxy (-O-C₄H₉) substituent at the 3-position of the phenyl ring. Structurally, it consists of a hydrazine group (-NH-NH₂) attached to the benzene ring, with the butyloxy group influencing its electronic and steric properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the formation of hydrazones via condensation reactions with carbonyl-containing compounds (e.g., aldehydes or ketones) .
The butyloxy group is an electron-donating substituent, which enhances the electron density of the aromatic ring. This contrasts with electron-withdrawing groups (e.g., -Br, -CF₃) found in related compounds, which modulate reactivity and solubility differently .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(3-butoxyphenyl)hydrazine |
InChI |
InChI=1S/C10H16N2O/c1-2-3-7-13-10-6-4-5-9(8-10)12-11/h4-6,8,12H,2-3,7,11H2,1H3 |
InChI Key |
LBIYVKAHFNJONZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares 3-n-Butyloxyphenylhydrazine with key analogs, highlighting substituent-driven differences:
Key Observations :
- Electron-Donating vs.
- Solubility : The butyloxy chain likely improves lipophilicity, favoring membrane permeability in biological systems, whereas polar groups (e.g., -OH, -CF₃) enhance aqueous solubility .
Physicochemical Properties
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